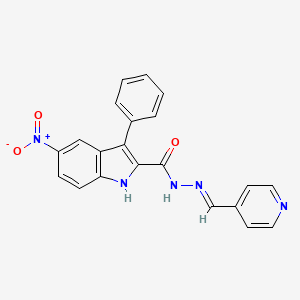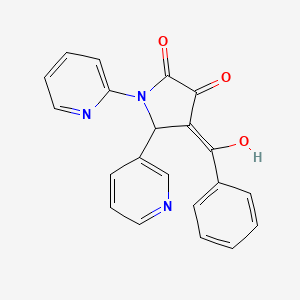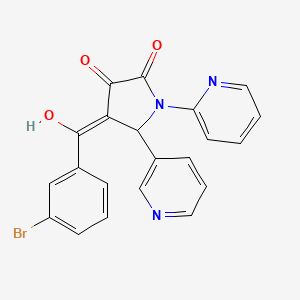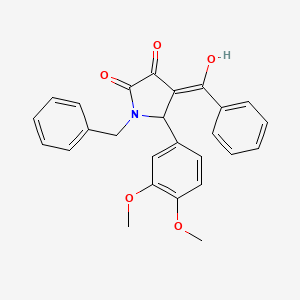
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as BBPTI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BBPTI belongs to the class of imidazolidinone derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed to exert its effects by interacting with cellular proteins and enzymes. 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets. 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells and has potential as a kinase inhibitor. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is relatively simple and can be carried out using commercially available reagents. 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also shown promising results in various lab experiments, making it a potential candidate for further pharmaceutical research. However, the limitations of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone include its low solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One potential direction is to optimize the synthesis method to increase the yield and purity of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. Another direction is to further study the mechanism of action of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone and its potential as a kinase inhibitor. Additionally, 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be studied for its potential as a drug delivery system or as a scaffold for the development of new pharmaceutical compounds.
Conclusion:
In conclusion, 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its various biochemical and physiological effects and has shown promising results in various lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in pharmaceutical research.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in pharmaceutical research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been studied for its potential as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer progression.
Propiedades
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJLSHOLYBISMP-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B3901970.png)
![5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3901971.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-chlorobenzoyl)piperazine oxalate](/img/structure/B3901980.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901989.png)

![3-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3902008.png)
![1-[4-(4-methyl-1-piperazinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3902016.png)
![{[5-(1-ethoxyethyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3902028.png)


![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902039.png)

![4-cinnamoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902050.png)
